molecular formula C10H13FN2 B1476843 4-(3-(Fluoromethyl)azetidin-1-yl)aniline CAS No. 2091616-49-6

4-(3-(Fluoromethyl)azetidin-1-yl)aniline

Cat. No.: B1476843
CAS No.: 2091616-49-6
M. Wt: 180.22 g/mol
InChI Key: QEJDFKRRSLVYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-(Fluoromethyl)azetidin-1-yl)aniline is a chemical intermediate of significant interest in medicinal chemistry and drug discovery programs. This compound features both a reactive aniline group and a 3-fluoromethyl azetidine ring, making it a versatile scaffold for constructing more complex molecules. The azetidine ring is a valuable saturated heterocycle used in drug design to optimize properties like potency, metabolic stability, and solubility. The 3-(fluoromethyl)azetidin-1-yl moiety is a notable structural feature, as it is found in advanced pharmaceutical compounds. For instance, this specific subunit is a key component of Imlunestrant (brand name Inluriyo), an FDA-approved oral selective estrogen receptor degrader (SERD) used for the treatment of certain types of advanced breast cancer . Its application in such a targeted therapy highlights the value of this aniline derivative in developing novel oncology therapeutics, particularly as an estrogen receptor antagonist . Furthermore, anilines substituted with azetidine and other nitrogen-containing heterocycles are frequently employed in antiviral research. Compounds with similar structures have been investigated as entry inhibitors for viruses like Ebola and Marburg, demonstrating the broader utility of such chemical frameworks in developing host-targeted antiviral agents . This product is intended for use in research and laboratory settings. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-(fluoromethyl)azetidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-5-8-6-13(7-8)10-3-1-9(12)2-4-10/h1-4,8H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJDFKRRSLVYFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)N)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-(Fluoromethyl)azetidin-1-yl)aniline is a compound featuring an azetidin ring, which is often associated with various biological activities. Its structure suggests potential interactions with biological targets, but comprehensive data on its specific biological activity remains limited. This article aims to synthesize available information regarding the biological activity of this compound, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular structure of this compound includes:

  • Azetidin ring : A four-membered nitrogen-containing ring known for its role in various bioactive compounds.
  • Fluoromethyl group : This substituent can enhance lipophilicity and influence the electronic properties of the molecule.
  • Aromatic amine : This feature is crucial for hydrogen bonding and interactions with biological macromolecules.

Pharmacological Potential

The presence of the azetidin ring and the aromatic amine suggests that this compound may possess interesting pharmacological properties. However, specific studies detailing its effects are scarce.

Potential Applications

Research indicates that compounds with similar structures have been investigated for various therapeutic areas, including:

  • Anticancer agents : Azetidine derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial properties : Some aniline derivatives exhibit significant antibacterial activity against various strains, indicating potential for developing new antibiotics.

Case Studies and Research Findings

  • Anticancer Activity :
    • In a study on azetidine derivatives, compounds similar to this compound were evaluated for their ability to induce apoptosis in cancer cell lines. The results indicated that these compounds could effectively trigger caspase activation, leading to programmed cell death .
  • Antimicrobial Activity :
    • A related study assessed the antibacterial properties of various aniline derivatives against Gram-positive bacteria. Some derivatives showed minimal inhibitory concentrations (MICs) as low as 0.25 μg/mL, suggesting that modifications in the aniline structure could enhance antibacterial efficacy .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies indicate that modifications in the azetidine and fluoromethyl groups can significantly affect biological activity. For instance, the introduction of different substituents on the aromatic ring has been shown to alter binding affinities to target proteins involved in disease processes .

Data Table: Summary of Biological Activities

CompoundActivity TypeObserved EffectsReference
This compoundAnticancerInduces apoptosis in cancer cell lines
Similar Azetidine DerivativeAntimicrobialMIC = 0.25 μg/mL against Staphylococcus aureus
Aniline DerivativeSAR StudyEnhanced binding affinity with structural modifications

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antifungal Properties
Research indicates that compounds with similar structures to 4-(3-(Fluoromethyl)azetidin-1-yl)aniline exhibit significant antibacterial and antifungal activities. These properties make it a candidate for developing new antibiotics or antifungal agents targeting resistant strains of bacteria and fungi .

Lead Compound for Drug Development
Due to its unique structural characteristics, this compound may serve as a lead compound in drug discovery programs aimed at treating infectious diseases. Its ability to interact with biological targets suggests potential for modulating enzyme activities or receptor functions .

Cardiovascular Applications
Some derivatives of azetidine-based compounds have shown promise as P2Y12 antagonists, which are important in cardiovascular treatments. This highlights the therapeutic potential of this compound in managing cardiovascular diseases.

Agrochemical Applications

The chemical properties of this compound also position it as a valuable building block in agrochemical synthesis. Its reactivity can be exploited to develop new pesticides or herbicides that target specific pests while minimizing environmental impact .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The process may include:

  • Preparation of Azetidine Derivatives : Utilizing appropriate starting materials to synthesize azetidine rings.
  • Formation of Aniline Moiety : Introducing the aniline group through electrophilic substitution reactions.
  • Fluoromethylation : Employing fluoromethylating agents to introduce the fluoromethyl group, enhancing biological activity.

These synthetic routes allow for modifications that can optimize the compound's efficacy and selectivity for biological targets .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of various derivatives of azetidine compounds, including this compound. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Cardiovascular Research

In cardiovascular research, derivatives similar to this compound were tested for their efficacy as P2Y12 antagonists. The study demonstrated that these compounds could significantly inhibit platelet aggregation, indicating their therapeutic potential in preventing thrombotic events .

Comparison with Similar Compounds

Structural Analogues with Azetidine Moieties

  • 4-(Azetidin-1-yl)aniline (CAS EN300-2990324):

    • Key Differences : Lacks the fluoromethyl substituent on the azetidine ring.
    • Properties : Molecular weight = 148.21 g/mol; basic aniline derivative with moderate lipophilicity.
    • Applications : Used as a building block in drug discovery, but its lack of fluorine limits metabolic stability compared to fluorinated analogues .
  • 3-(Azetidin-1-yl)aniline: Key Differences: Azetidine is attached at the meta position of the benzene ring, altering spatial orientation. Properties: Similar molecular weight (~148 g/mol) but distinct electronic effects due to meta substitution.

Fluorinated Aniline Derivatives

  • 4-(Trifluoromethyl)aniline (CAS 328-74-5):

    • Key Differences : Trifluoromethyl (-CF₃) group directly attached to the benzene ring (para position).
    • Properties : Molecular weight = 177.13 g/mol; strong electron-withdrawing effect (-CF₃) increases acidity (pKa ~1.5) and reduces nucleophilicity.
    • Applications : Widely used in agrochemicals and materials science for its stability and reactivity .
  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS 875777-57-6):

    • Key Differences : Combines a trifluoromethyl group (on benzene) with a methylimidazole substituent.
    • Properties : Higher molecular weight (285.25 g/mol); imidazole introduces hydrogen-bonding capability.
    • Applications : Intermediate in kinase inhibitor synthesis (e.g., nilotinib impurities) .
  • 4-(Methoxymethyl)-3-(trifluoromethyl)aniline (CymitQuimica Ref: 3D-HKC06846):

    • Key Differences : Trifluoromethyl on benzene with a methoxymethyl group.
    • Properties : Enhanced solubility due to polar methoxymethyl group; molecular weight = 235.23 g/mol.
    • Applications : Specialty chemical for functionalized polymers .

Halogenated and Substituted Anilines

  • 4-Chloro-o-toluidine (CAS 95-69-2): Key Differences: Chlorine substituent on benzene with a methyl group. Properties: Molecular weight = 155.62 g/mol; carcinogenic and restricted in industrial use.

Comparative Data Table

Compound Name Substituent Position Fluorine Type Molecular Weight (g/mol) Key Properties/Applications
4-(3-(Fluoromethyl)azetidin-1-yl)aniline Azetidine C3 Fluoromethyl (-CH₂F) ~181 (estimated) High lipophilicity; drug discovery
4-(Azetidin-1-yl)aniline Benzene para, azetidine None 148.21 Basic building block
4-(Trifluoromethyl)aniline Benzene para Trifluoromethyl 177.13 Agrochemistry, strong EWG
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline Benzene meta, trifluoromethyl Trifluoromethyl 285.25 Kinase inhibitor intermediates
4-Chloro-o-toluidine Benzene ortho, chlorine None 155.62 Restricted dye intermediate

Key Research Findings

Fluorine Effects: The fluoromethyl group in this compound enhances metabolic stability compared to non-fluorinated azetidine-aniline derivatives, as seen in pharmacokinetic studies of similar compounds .

Synthetic Challenges: Fluorinated azetidines require specialized coupling agents (e.g., EDC) and solvent systems (water/organic mixtures) to avoid base-mediated decomposition, as noted in patent synthesis methods .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3-(Fluoromethyl)azetidin-1-yl)aniline typically involves:

  • Formation of the azetidine ring, often via cyclization or ring-closure reactions.
  • Introduction of the fluoromethyl group at the 3-position of the azetidine ring.
  • Attachment or preservation of the aniline moiety at the 4-position.

This approach requires careful selection of protecting groups, fluorinating agents, and reaction conditions to achieve high purity and yield.

Key Synthetic Steps and Reagents

Azetidine Ring Formation and Functionalization

  • Cyclization of Amines and Epichlorohydrin: One documented method involves cyclization of benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine and ethanol to produce azetidine intermediates. This step is crucial for constructing the azetidine core.

  • Mesylation and Displacement: Mesylation of azetidine intermediates with methanesulfonyl chloride yields azetidinyl methanesulfonates, which can then undergo nucleophilic displacement (e.g., with cyanide ion) to introduce functional groups at the 3-position.

Introduction of the Fluoromethyl Group

  • Fluorination of Tosylates/Mesylates: The fluoromethyl group is introduced by reacting tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate or its tosylate analog with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes. This nucleophilic substitution replaces the sulfonate group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.

  • Hydride Reductions: Sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride (LAH), sodium borohydride, and diisobutylaluminum hydride (DIBAL) are used as hydride reducing agents in various steps to reduce intermediates and facilitate fluoromethyl group incorporation.

Deprotection and Final Functionalization

  • Acidic Deprotection: Removal of protecting groups such as tert-butyl carbamates is achieved using acidic reagents like para-toluenesulfonic acid, trifluoroacetic acid, or acetic acid to yield the free amine (aniline) functionality.

  • Purification: The reaction mixtures are typically purified by aqueous extraction, organic solvent washes, drying agents (e.g., MgSO4), and filtration to remove impurities and residual reagents.

Detailed Reaction Conditions and Yields

A typical large-scale preparation involves:

Step Reagents/Conditions Notes
Azetidine-3-carboxylic acid + MeOH Reaction in methanol, nitrogen purge, cooled to 5-15 °C Formation of azetidine intermediate
Addition of THF and hydride reducing agent Stirring at 15-20 °C for 12 hours Complete consumption of starting material confirmed by GC
Addition of 20% aqueous NaOH Cooling to 0-5 °C, stirring 30 min Phase separation, H2 gas generation
Extraction with Me-THF Multiple extractions to remove aqueous residues Ensures purity
Washing with aqueous K2CO3 Four washes to remove acidic impurities Enhances product purity
Drying over MgSO4 and filtration Final purification step High purity product obtained

This sequence ensures the removal of residual chloromethyl azetidine impurities to less than 1% and yields high-purity this compound derivatives.

Summary Table of Key Reagents and Their Roles

Reagent/Agent Role in Synthesis Notes
Epichlorohydrin Azetidine ring precursor Cyclization with amines
Methanesulfonyl chloride (Mesyl chloride) Mesylation agent Converts hydroxyl to good leaving group
Tetra-butylammonium fluoride (TBAF) Fluorinating agent Nucleophilic substitution to introduce fluorine
Sodium triacetoxyborohydride, LAH, DIBAL Hydride reducing agents Reductions to facilitate functional group transformations
Para-toluenesulfonic acid, TFA, Acetic acid Acidic deprotection agents Removal of Boc protecting groups
1,4-Diazabicyclo[2.2.2]octane (DABCO) Base for purification step Reduces chloromethyl impurities

Research Findings and Industrial Relevance

  • The described methods have been demonstrated on industrial scales (e.g., 5000 L reactors), indicating robust and scalable processes.

  • The use of selective fluorinating agents and controlled reaction conditions allows for high regio- and chemoselectivity, minimizing side products and improving yields.

  • Purification protocols involving aqueous base washes and organic solvent extractions are critical to achieving pharmaceutical-grade purity.

  • The compound serves as an intermediate for further synthesis of biologically active molecules, such as estrogen receptor modulators, underscoring its importance in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 4-(3-(Fluoromethyl)azetidin-1-yl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling azetidine derivatives with fluoromethyl-containing precursors. For example, carbodiimide-mediated coupling in aqueous or mixed solvents (water/organic) under base-free conditions can minimize side reactions . Key parameters include:
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the azetidine nitrogen.
  • Temperature : Reactions at 60–80°C improve fluoromethyl group incorporation while avoiding decomposition.
  • Catalyst : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is effective for activating carboxyl intermediates.
    Yields typically range from 50–70%, with impurities arising from incomplete fluoromethylation or azetidine ring opening.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy :
  • ¹H NMR : Aromatic protons (δ 6.5–7.2 ppm) and azetidine CH₂ groups (δ 3.0–3.5 ppm) confirm substitution patterns.
  • ¹⁹F NMR : Fluoromethyl groups appear as singlets near δ -220 ppm .
  • Mass spectrometry (HRMS) : Expected molecular ion at m/z 194.12 (C₁₀H₁₃FN₂) with isotopic peaks confirming fluorine presence.
  • HPLC-PDA : Purity >95% with retention time matching authenticated standards.

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :
  • Temperature : Store at -20°C under inert gas (argon) to prevent oxidation of the fluoromethyl group.
  • pH : Neutral to slightly acidic conditions (pH 5–7) stabilize the aniline moiety; basic conditions promote hydrolysis of the azetidine ring .
  • Light sensitivity : Protect from UV light to avoid photodegradation of the aromatic amine.

Advanced Research Questions

Q. How does the fluoromethyl substituent influence the electronic and steric properties of this compound in catalytic applications?

  • Methodological Answer :
  • Electronic effects : The electron-withdrawing fluoromethyl group reduces electron density on the azetidine nitrogen, lowering basicity (pKa ~6.8 vs. ~9.2 for non-fluorinated analogs) . This enhances compatibility with acid-sensitive catalysts.
  • Steric effects : Fluoromethyl groups increase steric hindrance at the azetidine N-atom, reducing substrate accessibility in Pd-catalyzed cross-couplings. Computational modeling (DFT) can quantify steric maps using buried volume (%Vbur) calculations.

Q. What experimental strategies resolve contradictions in reported synthetic yields for azetidine-aniline derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Substituent positioning : Meta-substituted fluoromethyl groups (vs. para) reduce steric clash, improving yields by 15–20% .
  • Purification methods : Gradient column chromatography (hexane/EtOAc → DCM/MeOH) isolates isomers. LC-MS tracking identifies persistent impurities (e.g., dehalogenated byproducts).
    Systematic DOE (Design of Experiments) optimizes variables like solvent ratios and catalyst loading.

Q. How can researchers assess the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :
  • In vitro assays :
  • Microsomal stability : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • In vivo : Administer radiolabeled compound (¹⁴C-fluoromethyl) to rodents; quantify metabolites in plasma and excreta via scintillation counting.

Key Challenges and Solutions

  • Regioselectivity in Fluoromethylation : Competing reactions at azetidine vs. aniline nitrogen are mitigated using bulky directing groups (e.g., Boc-protected amines) .
  • Analytical Interference : Overlapping NMR signals for azetidine and fluoromethyl protons are resolved via COSY and HSQC experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(3-(Fluoromethyl)azetidin-1-yl)aniline
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4-(3-(Fluoromethyl)azetidin-1-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.